[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol

Catalog No.
S14464520
CAS No.
M.F
C7H11IO2
M. Wt
254.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]meth...

Product Name

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol

IUPAC Name

[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

InChI

InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2

InChI Key

VRPQUFVIVUTMGT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)CI

The compound [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol is a bicyclic organic compound characterized by its unique structural features, including an iodomethyl group and a methanol moiety. The bicyclic framework consists of a six-membered ring fused to a five-membered ring, which is common in various natural products and synthetic pharmaceuticals. The presence of the iodine atom introduces potential reactivity, particularly in nucleophilic substitution reactions, while the methanol group can participate in hydrogen bonding, influencing its solubility and interaction with biological targets.

The chemical reactivity of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol can be attributed to its functional groups:

  • Nucleophilic Substitution: The iodomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, potentially forming new compounds.
  • Alcohol Reactions: The methanol group can participate in dehydration reactions to form ethers or esters under acidic conditions.
  • Oxidation: The alcohol functionality may be oxidized to form carbonyl compounds, such as aldehydes or ketones.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and synthetic organic chemistry.

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The unique combination of the iodomethyl and methanol groups in [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol may enhance its interaction with biological macromolecules, potentially leading to therapeutic effects. Studies utilizing quantitative structure-activity relationship (QSAR) models suggest that structural modifications can significantly influence biological efficacy and selectivity against various targets .

Synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps:

  • Formation of the Bicyclic Structure: Starting from suitable precursors, a bicyclic framework can be constructed through cyclization reactions.
  • Introduction of the Iodomethyl Group: This can be achieved via halogenation reactions using iodine sources in the presence of appropriate solvents and catalysts.
  • Methanol Functionalization: The final step involves adding the methanol group, which can be done through reduction or substitution reactions.

Various synthetic routes may be optimized depending on the availability of starting materials and desired yields.

The compound has potential applications in:

  • Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Chemical Biology: Its ability to interact with biological systems makes it useful for probing biological pathways or as a tool in drug discovery.
  • Material Science: Its unique properties could allow it to be utilized in developing novel materials or coatings.

Interaction studies are crucial for understanding how [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol interacts with biological targets:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding interactions with proteins or enzymes.
  • Cellular Uptake Studies: Investigating how well the compound is absorbed by cells can provide insights into its bioavailability and potential effectiveness as a drug.

These studies help elucidate the mechanisms of action and optimize the compound for therapeutic use.

Several compounds share structural similarities with [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-IodophenolAromatic ring with iodineAntimicrobialSimple structure, easy synthesis
2-Oxabicyclo[3.3.0]octanBicyclic structureAntiviralDifferent ring size impacts reactivity
5-Iodo-2-methylfuranFuran ring with iodineAnticancerHeterocyclic nature alters interactions

The uniqueness of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol lies in its specific bicyclic structure combined with both an iodomethyl and a methanol group, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.98038 g/mol

Monoisotopic Mass

253.98038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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